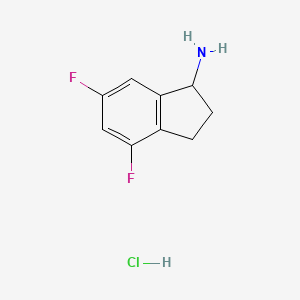
2-chloro-4-nitro-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-nitro-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP and its derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving 2-chloro-4-nitro-5-(trifluoromethyl)pyridine are typically characterized by the exchange between chlorine and fluorine atoms . This process is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-4-nitro-5-(trifluoromethyl)pyridine are characterized by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-nitro-5-(trifluoromethyl)pyridine involves the nitration of 2-chloro-5-(trifluoromethyl)pyridine followed by reduction of the nitro group.", "Starting Materials": [ "2-chloro-5-(trifluoromethyl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-(trifluoromethyl)pyridine with a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-nitro-5-(trifluoromethyl)pyridine", "Step 2: Reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst to yield 2-chloro-4-amino-5-(trifluoromethyl)pyridine", "Step 3: Chlorination of the amino group using a chlorinating agent such as thionyl chloride to yield 2-chloro-4-chloro-5-(trifluoromethyl)pyridine", "Step 4: Oxidation of the chloro group using an oxidizing agent such as hydrogen peroxide to yield 2-chloro-4-chloro-5-(trifluoromethyl)-3-nitropyridine", "Step 5: Reduction of the nitro group using hydrogen gas and palladium on carbon as a catalyst to yield the final product, 2-chloro-4-nitro-5-(trifluoromethyl)pyridine" ] } | |
CAS-Nummer |
1807167-88-9 |
Produktname |
2-chloro-4-nitro-5-(trifluoromethyl)pyridine |
Molekularformel |
C6H2ClF3N2O2 |
Molekulargewicht |
226.5 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




